molecular formula C9H12ClN5O2 B13997993 N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide CAS No. 90416-01-6

N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide

Cat. No.: B13997993
CAS No.: 90416-01-6
M. Wt: 257.68 g/mol
InChI Key: YAOIPPNYMHRDRY-UHFFFAOYSA-N
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Description

N-[4-(acetamido-methyl-amino)-6-chloro-pyrimidin-5-yl]acetamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an acetamido group and a chloro substituent on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetamido-methyl-amino)-6-chloro-pyrimidin-5-yl]acetamide typically involves the reaction of 4-amino-6-chloro-5-formylpyrimidine with acetamide in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetamido-methyl-amino)-6-chloro-pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[4-(acetamido-methyl-amino)-6-chloro-pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetamido-methyl-amino)-6-chloro-pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetamido-methyl-amino)-6-chloro-pyrimidin-5-yl]acetamide: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

    N-[4-(acetamido-methyl-amino)-6-chloro-pyrimidin-5-yl]acetamide: is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90416-01-6

Molecular Formula

C9H12ClN5O2

Molecular Weight

257.68 g/mol

IUPAC Name

N-[4-[acetamido(methyl)amino]-6-chloropyrimidin-5-yl]acetamide

InChI

InChI=1S/C9H12ClN5O2/c1-5(16)13-7-8(10)11-4-12-9(7)15(3)14-6(2)17/h4H,1-3H3,(H,13,16)(H,14,17)

InChI Key

YAOIPPNYMHRDRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CN=C1Cl)N(C)NC(=O)C

Origin of Product

United States

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